molecular formula C19H20O6 B11060044 (E)-1-(3-Hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one

(E)-1-(3-Hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one

Cat. No.: B11060044
M. Wt: 344.4 g/mol
InChI Key: KYWBOGVBGZQGSI-FNORWQNLSA-N
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Description

(E)-1-(3-Hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chalcones, which are characterized by the presence of an α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and have been extensively studied for their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-Hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-hydroxy-4-methoxybenzaldehyde and 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired chalcone.

Industrial Production Methods

For industrial-scale production, the same Claisen-Schmidt condensation reaction can be employed, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-Hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the α,β-unsaturated carbonyl system to saturated alcohols.

    Substitution: The hydroxyl and methoxy groups on the aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of (E)-1-(3-Hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one involves its interaction with various molecular targets and pathways. The compound can modulate signaling pathways such as the PI3K/Akt, MAPK, and NF-κB pathways, which are involved in cell proliferation, apoptosis, and inflammation. By targeting these pathways, the compound can exert its therapeutic effects, such as inhibiting cancer cell growth and reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family, known for its diverse biological activities.

    Flavonoids: A class of compounds structurally related to chalcones, with well-documented antioxidant and anti-inflammatory properties.

    Curcumin: A natural compound with a similar α,β-unsaturated carbonyl system, known for its anticancer and anti-inflammatory effects.

Uniqueness

(E)-1-(3-Hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one stands out due to its specific substitution pattern on the aromatic rings, which can influence its biological activity and chemical reactivity. The presence of multiple methoxy groups can enhance its solubility and bioavailability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

(E)-1-(3-hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C19H20O6/c1-22-16-8-6-13(11-15(16)21)14(20)7-5-12-9-17(23-2)19(25-4)18(10-12)24-3/h5-11,21H,1-4H3/b7-5+

InChI Key

KYWBOGVBGZQGSI-FNORWQNLSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)O

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)O

Origin of Product

United States

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